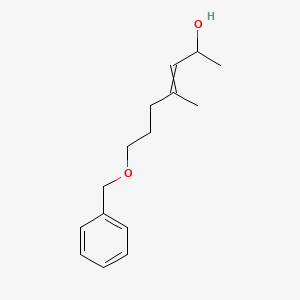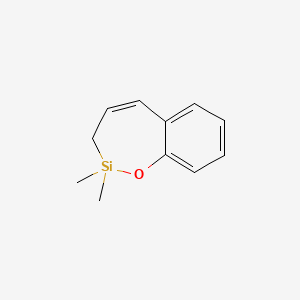
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine typically involves the cyclization of substituted isoindole derivatives. One common method includes the use of ortho-hydroxyacetophenone and N-benzylpiperidone, followed by cyclization under specific conditions . Microwave heating has also been employed to synthesize related benzoxazepine analogs .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxasilepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and organic electronics.
作用機序
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in influencing cell cycle regulation and apoptosis .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Studied for their biological activities, including pancreatic β-cell KATP channel opening.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1,2-benzoxasilepine stands out due to its unique structural features and diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.
特性
CAS番号 |
923591-79-1 |
|---|---|
分子式 |
C11H14OSi |
分子量 |
190.31 g/mol |
IUPAC名 |
2,2-dimethyl-3H-1,2-benzoxasilepine |
InChI |
InChI=1S/C11H14OSi/c1-13(2)9-5-7-10-6-3-4-8-11(10)12-13/h3-8H,9H2,1-2H3 |
InChIキー |
CSDUSDNVPNFPFY-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC=CC2=CC=CC=C2O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


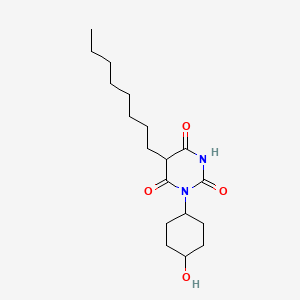
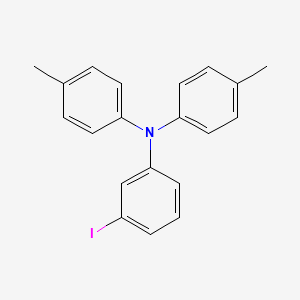
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
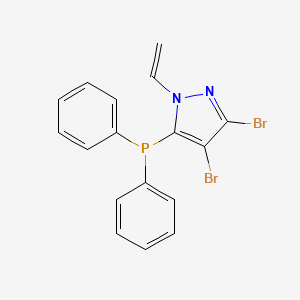
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)

![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)
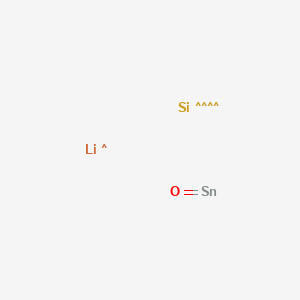
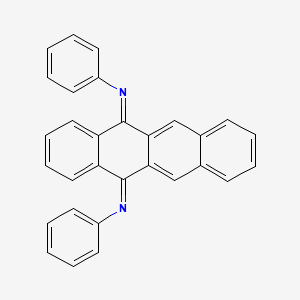
![[Hydroxy(phenyl)methyl]propanedinitrile](/img/structure/B14179650.png)


